3-Chloro-4-methoxypyridin-2-amine
Description
3-Chloro-4-methoxypyridin-2-amine: is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methoxy group at the fourth position, and an amino group at the second position on the pyridine ring
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-chloro-4-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) |
InChI Key |
PHWRVJGBBFMUCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-4-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloro-4-methoxypyridine with an amine source under appropriate conditions. For example, the reaction can be carried out using ammonia or an amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically requires heating to facilitate the substitution process.
Industrial Production Methods:
In an industrial setting, the production of 3-Chloro-4-methoxypyridin-2-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-4-methoxypyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Formation of hydroxylated or carbonylated pyridines.
Reduction Reactions: Formation of aminated pyridines.
Scientific Research Applications
3-Chloro-4-methoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator , interacting with specific molecular targets to exert its effects. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets. The amino group at the second position can form hydrogen bonds with active site residues, enhancing its inhibitory activity.
Comparison with Similar Compounds
- 3-Chloro-2-methoxypyridin-4-amine
- 4-Chloro-3-methoxypyridin-2-amine
- 2-Chloro-3-methoxypyridin-4-amine
Comparison:
3-Chloro-4-methoxypyridin-2-amine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the presence of the methoxy group at the fourth position and the amino group at the second position provides distinct electronic and steric effects, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Biological Activity
3-Chloro-4-methoxypyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 158.57 g/mol. The presence of the chloro and methoxy groups on the pyridine ring contributes to its unique reactivity and biological activity.
3-Chloro-4-methoxypyridin-2-amine has been implicated in various biological pathways, particularly in the inhibition of specific enzymes and receptors. Notably, it has been studied for its interaction with the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis. Inhibition of DHODH can lead to reduced proliferation of certain cancer cells and has implications in treating autoimmune diseases .
Antimicrobial Activity
Research indicates that compounds structurally similar to 3-Chloro-4-methoxypyridin-2-amine exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications as antimicrobial agents.
Anticancer Properties
The compound's anticancer potential has been explored through various studies. It has been shown to inhibit cancer cell proliferation by interfering with tubulin polymerization, which is critical for mitosis. In vivo studies demonstrated that related compounds could effectively reduce tumor growth in xenograft models . Specifically, 3-Chloro-4-methoxypyridin-2-amine may induce apoptosis in cancer cells, contributing to its therapeutic efficacy.
Case Studies
- Inhibition of DHODH : A study highlighted the effectiveness of 3-Chloro-4-methoxypyridin-2-amine in inhibiting DHODH, leading to decreased pyrimidine synthesis essential for nucleotide production. This inhibition was linked to anti-leukemic effects and prolonged survival in animal models .
- Anticancer Efficacy : In a study evaluating various methoxy-substituted pyridines, 3-Chloro-4-methoxypyridin-2-amine exhibited significant tumor growth inhibition in mouse models of prostate cancer . The mechanism involved binding to the colchicine site on tubulin, preventing cell cycle progression.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chloro-4-methoxypyridin-2-amine | C₆H₅ClN₂O | Anticancer and antimicrobial properties |
| 3-Chloro-4-(difluoromethoxy)pyridin | C₆H₄ClF₂N₂O | Potential antimicrobial and anticancer |
| 5-Chloro-4-(difluoromethoxy)pyridin | C₆H₄ClF₂N₂O | Varies in reactivity and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
